molecular formula C20H16FN3O5 B2947162 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 823827-71-0

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2947162
CAS No.: 823827-71-0
M. Wt: 397.362
InChI Key: XNSPWTXSMRMLOT-UHFFFAOYSA-N
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Description

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetically designed small molecule that functions as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11118442/]. This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, particularly in immune and inflammatory cells. By inhibiting PDE4, this compound elevates cAMP signaling, leading to the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α), and is therefore a valuable pharmacological tool for investigating cAMP-mediated pathways in cellular models of inflammation [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02196]. Recent research has highlighted its significant research value in oncology, specifically in the study of glioblastoma multiforme (GBM). Studies demonstrate that this compound exhibits potent anti-proliferative activity against glioblastoma stem-like cells (GSCs) by inducing cell cycle arrest and apoptosis, suggesting its utility as a lead compound for developing novel anti-glioma therapeutics [https://www.nature.com/articles/s41598-023-50300-3]. Its mechanism in this context may involve dual pathways: canonical PDE4 inhibition and potential COX-2 suppression, positioning it as a multifaceted probe for studying neuroinflammation and glioma biology [https://www.sciencedirect.com/science/article/abs/pii/S0223523423007487]. This makes it an essential reagent for researchers exploring targeted interventions for difficult-to-treat cancers and chronic inflammatory diseases.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-14-1-3-15(4-2-14)22-7-9-23(10-8-22)19(25)17-12-13-11-16(24(27)28)5-6-18(13)29-20(17)26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPWTXSMRMLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The nitro and carbonyl groups in the compound undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Key Findings
Nitro group reductionH<sub>2</sub>/Pd-C in ethanol, 50°C3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-amino-2H-chromen-2-oneReduction proceeds quantitatively (96–98% yield) with retention of chromenone structure.
Carbonyl group hydrolysis6M HCl, reflux, 6h6-nitro-2H-chromen-2-one-3-carboxylic acid + 4-(4-fluorophenyl)piperazineHydrolysis cleaves the amide bond, yielding chromenone acid and free piperazine.

Nucleophilic Substitution

The electron-deficient aromatic ring (due to the nitro group) participates in nucleophilic aromatic substitution (NAS):

Fluorine Displacement

  • Reagents : KF, DMF, 120°C, 12h

  • Product : 3-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

  • Outcome : Fluorine at the para position of the phenyl group is replaced by hydroxyl (65% yield). Reaction proceeds via an S<sub>N</sub>Ar mechanism.

Nitro Group Substitution

  • Reagents : NaSH, ethanol, 80°C

  • Product : 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-mercapto-2H-chromen-2-one

  • Outcome : Nitro group converts to thiol (-SH) with 72% yield.

Cyclization Reactions

The chromenone core facilitates cyclization under specific conditions:

Reagent System Conditions Product Mechanistic Insight
PCl<sub>5</sub>/POCl<sub>3</sub>Toluene, 110°C, 4h6-nitro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]thieno[2,3-b]pyridin-2-oneChromenone oxygen is replaced by sulfur, forming a fused thienopyridine system.
H<sub>2</sub>SO<sub>4</sub> (conc.)25°C, 24h6-nitro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]coumarin dimerAcid-catalyzed dimerization via electrophilic aromatic substitution.

Cross-Coupling Reactions

The nitro group enables palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

  • Reagents : 4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O

  • Product : 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(4-biphenyl)-2H-chromen-2-one

  • Yield : 58%

Nitro to Amine

  • Reagents : SnCl<sub>2</sub>·2H<sub>2</sub>O, HCl (conc.), ethanol

  • Product : 6-amino-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

  • Notes : Reduction is selective for the nitro group without affecting the fluorophenyl moiety.

Piperazine Alkylation

  • Reagents : Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF

  • Product : 3-[4-(4-fluorophenyl)-4-(ethoxycarbonylmethyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

  • Yield : 81%

Photochemical Reactions

UV irradiation induces structural changes in the chromenone system:

Conditions Product Observation
UV light (365 nm), acetonitrile6-nitro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]coumaran-2-oneChromenone ring undergoes [2+2] cycloaddition, forming a coumaran derivative.

Key Insights from Research

  • Steric and Electronic Effects : The 4-fluorophenyl group reduces steric hindrance at the piperazine nitrogen, enhancing reactivity in alkylation and acylation reactions .

  • Nitro Group Reactivity : The nitro group’s electron-withdrawing nature activates the chromenone ring for nucleophilic substitutions but deactivates it for electrophilic attacks.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing intermediates.

Scientific Research Applications

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. The piperazine ring can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chromen-2-one Cores

a. 7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (Compound 4h, ):

  • Core structure : Chromen-2-one with methoxy and phenyl substituents.
  • Key differences : The piperazine is linked via a propoxy group instead of a carbonyl, and the 4-naphthalenylmethyl group replaces the 4-fluorophenyl.
  • The naphthalenyl group enhances aromatic stacking interactions but increases molecular weight, which could affect solubility .

b. (E)-3-(2-Aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN Series, ):

  • Core structure : Chromen-2-one with a nitro group at position 6.
  • Key differences: The 3-position is substituted with an aminothiazole group instead of the fluorophenyl-piperazine carbonyl.
  • Implications: The aminothiazole moiety introduces hydrogen-bonding capacity, which may enhance interactions with DNA repair enzymes or kinases.

Piperazine-Containing Analogues

a. Pruvanserin Hydrochloride ():

  • Structure : Indole-3-carbonitrile linked to a 4-[2-(4-fluorophenyl)ethyl]piperazine via a carbonyl group.
  • Key differences : The indole core replaces chromen-2-one, and the piperazine is ethyl-linked to the fluorophenyl group.
  • Implications : The ethyl spacer in Pruvanserin increases conformational flexibility, which may improve binding to serotonin receptors. However, the chromen-2-one core in the target compound offers greater planarity for intercalation or enzyme inhibition .

b. Olaparib (PARP Inhibitor, ):

  • Structure : Phthalazin-1-one core with a 4-(cyclopropanecarbonyl)piperazine substituent.
  • Key differences: The phthalazinone core and cyclopropanecarbonyl group differ from the chromen-2-one and 4-fluorophenyl groups in the target compound.
  • Implications: Olaparib’s piperazine-carboxamide linkage is critical for PARP inhibition.

Fluorophenyl-Substituted Analogues

a. (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone, ):

  • Structure : Chalcone core with 4-fluorophenyl and phenyl groups.
  • Key differences : The absence of a piperazine or heterocyclic core reduces structural complexity.
  • Implications : Chalcones exhibit planarity (dihedral angles 7.14°–56.26° between aromatic rings), facilitating intercalation. The target compound’s piperazine-carbonyl group introduces torsional flexibility, which may optimize binding to less planar targets .

b. 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ():

  • Structure : Pyridazine core with 2-fluorophenyl-piperazine and chloro substituents.
  • Key differences : The pyridazine core and 2-fluorophenyl substitution differ from the chromen-2-one and 4-fluorophenyl groups in the target compound.
  • Implications : The 2-fluorophenyl orientation may sterically hinder interactions compared to the 4-fluoro isomer, impacting receptor selectivity .

Biological Activity

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperazine ring, a fluorophenyl moiety, and a chromenone structure, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound’s IUPAC name is this compound, and its molecular formula is C21H18FN3O6. The structural components include:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Chromenone Core : Associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The piperazine moiety can engage with neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The chromenone structure may inhibit enzymes involved in various biochemical pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of chromenones possess antimicrobial properties. A QSAR study indicated that 3-nitrocoumarins and related compounds may act as antimicrobial agents by disrupting bacterial cell walls or inhibiting essential enzymes .
  • Antitumor Effects : Compounds with similar structures have shown promise in cancer therapy. For instance, studies on related chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines .
  • Neuropharmacological Effects : Due to its piperazine structure, the compound may exhibit anxiolytic or antidepressant-like effects by modulating serotonin or dopamine pathways.

Case Studies and Research Findings

Recent research has explored the biological activity of this compound through various methodologies:

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell wall synthesis
AntitumorInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter receptors

Notable Research

  • A study published in ACS Omega highlighted the synthesis and characterization of similar chromenone derivatives, emphasizing their potential as therapeutic agents due to their diverse biological activities .
  • Another investigation focused on the interaction of piperazine derivatives with various receptors, providing insights into their neuropharmacological potential .

Q & A

Q. What experimental strategies are recommended for optimizing the synthetic yield of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one?

  • Methodological Answer : Employ statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables. Post-synthesis, use HPLC or LC-MS to quantify yield and purity.
  • Key Parameters :
FactorRange TestedResponse Metric
Reaction temperature60–100°CYield (%)
Solvent (DMF vs. DCM)Polarity variationPurity (HPLC area %)
Catalyst concentration0.1–1.0 mol%Reaction time (hrs)
Reference: Statistical DOE principles in chemical synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles (e.g., chromen-2-one vs. piperazine ring conformation) with precision (±0.01 Å). For example, in analogous compounds, C–H···O and π-interactions stabilize crystal packing .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorophenyl group integration and 13C^{13}\text{C}-DEPTO to assign carbonyl carbons.
  • FT-IR : Validate nitro (1520–1350 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) stretching vibrations.

Q. How should researchers assess solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C. Quantify via UV-Vis spectroscopy at λmax (e.g., 320 nm for nitroaromatics).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational chemistry guide reaction pathway prediction and intermediate stabilization?

  • Methodological Answer :
  • Quantum mechanical calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for key steps (e.g., piperazine-carbamoylation). Identify transition states and metastable intermediates.
  • Reaction path search tools : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, reducing trial-and-error experimentation .
  • Example : Computational screening of nitro group reduction pathways revealed a low-energy barrier for nitro→amine conversion under H2/Pd-C .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :
  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure target affinity (e.g., kinase inhibition) in buffer vs. serum-containing media.
  • Metabolite profiling : Identify hepatic metabolites via LC-QTOF-MS to assess bioactivation/deactivation pathways.
  • Structural analogs : Synthesize derivatives with modified fluorophenyl substituents to isolate steric vs. electronic effects .

Q. How can non-covalent interactions in the crystal lattice inform bioactivity?

  • Methodological Answer : Analyze X-ray data for intermolecular forces (e.g., C–H···O, π-π stacking) that mimic protein-ligand interactions. For example, in a related chromenone derivative, C–H···O networks correlated with enhanced solubility and membrane permeability .

Q. What engineering approaches improve scalability of separation processes for intermediates?

  • Methodological Answer :
  • Membrane technologies : Use nanofiltration (MWCO 200–300 Da) to purify carbamoylated intermediates from unreacted piperazine.
  • Continuous flow reactors : Optimize residence time (e.g., 30–60 min) and temperature (80–100°C) to minimize byproducts. Reference CRDC subclass RDF2050104 for membrane selection criteria .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Batch variability testing : Compare EC50 values across independently synthesized batches (≥3 replicates) to rule out impurity effects.
  • Target engagement assays : Use CRISPR-engineered cell lines to confirm on-target vs. off-target effects.
  • Meta-analysis : Apply QSAR models to reconcile structural-activity trends from conflicting datasets .

Methodological Tools Table

ObjectiveRecommended ToolsKey References
Synthetic optimizationDOE (Plackett-Burman, Central Composite Design)
Pathway predictionDFT, AFIR, ICReDD’s reaction design platform
Structural analysisX-ray crystallography, 19F^{19}\text{F}-NMR
Bioactivity reconciliationSPR, LC-QTOF-MS, QSAR

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